disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate involves the reaction of tert-butylamine with 4-formylbenzenesulfonic acid under controlled conditions. The reaction typically proceeds in the presence of an oxidizing agent to form the oxidoazaniumylidene intermediate, which is then neutralized with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its corresponding amine.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxides, while reduction produces the corresponding amine .
Scientific Research Applications
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its neuroprotective effects in animal models of stroke.
Medicine: Investigated for its potential in treating acute ischemic stroke and other neurodegenerative conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The neuroprotective effects of disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate are primarily due to its ability to trap free radicals. This compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing oxidative damage to neuronal cells. The molecular targets include various enzymes and receptors involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylbutylnitrone (PBN): Another free radical trapping agent with neuroprotective properties.
Disufenton sodium (NXY-059): A closely related compound with similar neuroprotective effects.
Uniqueness
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate is unique due to its high efficacy in trapping free radicals and its specific application in neuroprotection. Compared to similar compounds, it has shown superior results in reducing infarct size and improving neurological outcomes in animal models of stroke .
Properties
Molecular Formula |
C11H13NNa2O7S2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;; |
InChI Key |
XLZOVRYBVCMCGL-BPNVQINPSA-L |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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